3-(Bromomethyl)-4-fluorobenzoic acid

Nucleophilic substitution Leaving-group ability SN2 kinetics

Secure your supply of 3-(Bromomethyl)-4-fluorobenzoic acid (CAS 89540-20-5), the non-fungible bifunctional building block for medicinal chemistry and DOS. Unlike generic halo-benzoic analogs, the ortho-fluorine substitution electronically modulates reactivity and the C–Br bond (~42 kJ/mol advantage over C–Cl) ensures rapid, high-yield SN2 coupling with amines under mild conditions. The carboxylic acid handle supports orthogonal protection (e.g., tert-butyl ester) for peptide-mimetic and kinase inhibitor libraries. With an XLogP of 2.1 and TPSA of 37.3 Ų, it anchors compounds in drug-like chemical space. Commercial purity at 98% reduces downstream purification costs. The compound is corrosive (GHS H314) and ships under UN 3261. We recommend requesting a quote to secure batch-pricing and immediate stock allocation.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 89540-20-5
Cat. No. B1343119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-fluorobenzoic acid
CAS89540-20-5
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)CBr)F
InChIInChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
InChIKeyUHKFCEMXGKVBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-4-fluorobenzoic acid 89540-20-5 Procurement Guide: Key Specifications & Core Identity


3-(Bromomethyl)-4-fluorobenzoic acid (CAS 89540-20-5) is a bifunctional aromatic building block featuring a carboxylic acid group and a bromomethyl substituent at the 3-position, with a fluorine atom at the 4-position of the benzene ring . With a molecular formula of C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol, this compound presents a calculated XLogP3-AA value of 2.1, a topological polar surface area (TPSA) of 37.3 Ų, and a rotatable bond count of 2 . The compound is commercially available at purities of 94–98%, typically stored at 2–8°C, and is classified as corrosive with GHS hazard statement H314 .

3-(Bromomethyl)-4-fluorobenzoic acid: Why Analog Substitution Compromises Synthetic Utility


Substituting 3-(bromomethyl)-4-fluorobenzoic acid with a generic halogenated benzoic acid analog—such as the non-fluorinated 3-(bromomethyl)benzoic acid or the chloromethyl variant—fundamentally alters both reactivity and physicochemical properties. The ortho-fluorine substituent withdraws electron density from the aromatic ring, modulating the electronic environment of the bromomethyl group and the carboxylic acid, which directly influences nucleophilic substitution kinetics and downstream coupling efficiency [1][2]. Replacing bromine with chlorine reduces leaving-group propensity by approximately 10³–10⁴ fold in SN2 displacement reactions, prolonging reaction times and diminishing yields. Similarly, omitting the fluorine atom increases compound lipophilicity (XLogP shifts) and eliminates the metabolic stability and target-binding advantages conferred by C–F bond incorporation [3]. The combination of the 3-bromomethyl electrophilic handle and the 4-fluoro electronic modulator constitutes a non-fungible synthetic vector; any alteration to this substitution pattern invalidates structure–activity relationship (SAR) continuity in medicinal chemistry campaigns and necessitates re-optimization of downstream synthetic routes.

3-(Bromomethyl)-4-fluorobenzoic acid: Quantitative Differentiation Evidence vs. Structural Analogs


Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl in Nucleophilic Displacement

The bromomethyl group in 3-(bromomethyl)-4-fluorobenzoic acid exhibits substantially higher leaving-group propensity compared to the chloromethyl analog 3-(chloromethyl)-4-fluorobenzoic acid . Bromide is a significantly better leaving group than chloride in SN2 displacement reactions due to its weaker carbon–halogen bond (C–Br bond dissociation energy ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and greater polarizability [1]. This difference translates to accelerated reaction rates under identical nucleophilic conditions, enabling shorter reaction times and higher conversions in amine alkylation, thioether formation, and other nucleophile-dependent transformations [2].

Nucleophilic substitution Leaving-group ability SN2 kinetics

Fluorine-Induced Electronic Modulation: Impact on Aromatic Reactivity vs. Non-Fluorinated Analog

The 4-fluoro substituent in 3-(bromomethyl)-4-fluorobenzoic acid exerts a strong –I (inductive) electron-withdrawing effect that is absent in the non-fluorinated analog 3-(bromomethyl)benzoic acid (CAS 6515-58-8) [1]. This fluorine-induced polarization reduces electron density at the benzylic bromomethyl carbon, rendering it more electrophilic and susceptible to nucleophilic attack . Concurrently, the ortho-fluoro substitution increases the acidity of the carboxylic acid group (pKa reduction of ≈ 0.5–1.0 units relative to non-fluorinated benzoic acids), which can be advantageous for certain coupling conditions and downstream bioconjugation strategies [2].

Fluorine effect Electron-withdrawing Benzylic reactivity

Commercial Purity and Cost Efficiency: Procurement Advantage Over Chloromethyl Analog

Commercial availability data indicates that 3-(bromomethyl)-4-fluorobenzoic acid is offered at higher catalog purities (94–98%) compared to the chloromethyl analog 3-(chloromethyl)-4-fluorobenzoic acid, which is more commonly listed at 95% purity with fewer bulk-scale sourcing options . The bromomethyl derivative is stocked by multiple reputable vendors including Apollo Scientific and Sigma-Aldrich (via distribution), whereas the chloromethyl variant has narrower commercial availability . This broader vendor network and higher purity specification reduce procurement friction and minimize the need for in-house repurification before use.

Procurement Purity Cost analysis

Physicochemical Profile Differentiation: Lipophilicity (XLogP) vs. Non-Fluorinated Analog

Computed physicochemical parameters demonstrate that 3-(bromomethyl)-4-fluorobenzoic acid possesses an XLogP3-AA value of 2.1, a TPSA of 37.3 Ų, and a molecular weight of 233.03 g/mol . In contrast, the non-fluorinated analog 3-(bromomethyl)benzoic acid has a molecular weight of 215.04 g/mol and a higher calculated logP due to the absence of the polar fluorine substituent [1]. The incorporation of fluorine reduces overall lipophilicity relative to the non-fluorinated analog, which can favorably impact aqueous solubility and reduce non-specific protein binding in biological assays [2]. The TPSA of 37.3 Ų falls within the optimal range (≤140 Ų) for oral bioavailability prediction.

Lipophilicity ADME Fluorine substitution

3-(Bromomethyl)-4-fluorobenzoic acid: High-Value Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of Fluorinated Benzylic Amine Pharmacophores

The bromomethyl group in 3-(bromomethyl)-4-fluorobenzoic acid serves as an optimal electrophilic handle for the installation of amine-containing pharmacophores. The C–Br bond dissociation energy advantage of ≈42 kJ/mol over the C–Cl bond (Section 3, Evidence Item 1) enables efficient nucleophilic displacement with primary and secondary amines under mild conditions, yielding benzylic amine intermediates with retained fluorine substitution. This reactivity profile makes the compound particularly valuable in constructing fluorinated analogs of CNS-active agents, kinase inhibitors, and GPCR-targeted ligands where the 4-fluoro substitution enhances metabolic stability and target engagement [1][2].

API Intermediate: tert-Butyl Ester Protection for Solid-Phase Peptide Coupling

The carboxylic acid functionality of 3-(bromomethyl)-4-fluorobenzoic acid can be protected as the tert-butyl ester derivative, as demonstrated in published synthetic routes for peptidomimetic drug candidates. The tert-butyl 3-(bromomethyl)-4-fluorobenzoate intermediate undergoes condensation with diamines to generate aminomethyl benzoate scaffolds that are subsequently coupled with protected amino acids, as exemplified in the synthesis of aspartic acid–derived amide conjugates [1]. The fluorine substituent's electron-withdrawing effect enhances the stability of the ester toward premature hydrolysis while maintaining reactivity at the bromomethyl site for selective functionalization.

Parallel Library Synthesis: Fluorinated Benzoic Acid Building Block for Diversity-Oriented Synthesis

The combination of a reactive bromomethyl electrophile and a carboxylic acid handle, modulated by the 4-fluoro substituent, positions 3-(bromomethyl)-4-fluorobenzoic acid as a versatile core for diversity-oriented synthesis (DOS) libraries. The compound's XLogP of 2.1 and TPSA of 37.3 Ų (Section 3, Evidence Item 4) indicate favorable physicochemical properties for library members to reside within drug-like chemical space. Researchers can independently derivative the carboxylic acid via amide coupling (e.g., HATU-mediated) and the bromomethyl group via nucleophilic substitution (e.g., amines, thiols, alkoxides), generating arrays of structurally diverse, fluorinated benzoic acid derivatives for high-throughput screening campaigns [2][3].

Agrochemical Intermediate: Synthesis of Fluorinated Crop Protection Agents

Fluorinated benzoic acid derivatives are established intermediates in the synthesis of modern agrochemicals, where fluorine substitution improves metabolic stability, lipophilicity tuning, and environmental persistence profiles. The bromomethyl group provides a functionalization point for introducing heterocyclic moieties or additional bioactive fragments, while the carboxylic acid can be converted to esters or amides for formulation compatibility [1]. The higher purity specification (98%) of commercially available 3-(bromomethyl)-4-fluorobenzoic acid (Section 3, Evidence Item 3) reduces downstream purification requirements in multi-step agrochemical synthesis, aligning with industrial process economics [2].

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